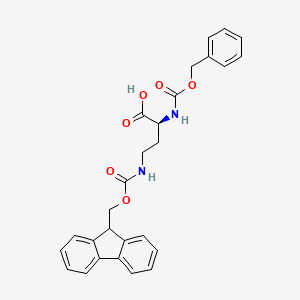![molecular formula C13H15I B2815149 1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287280-25-3](/img/structure/B2815149.png)
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including drug design and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, offering enhanced solubility, membrane permeability, and metabolic stability .
Vorbereitungsmethoden
The synthesis of 1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of [1.1.1]propellane, a strained hydrocarbon that serves as the core structure for bicyclo[1.1.1]pentane derivatives.
Addition Reactions: The [1.1.1]propellane undergoes nucleophilic or radical addition reactions to introduce the desired substituents at the bridgehead positions.
Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Analyse Chemischer Reaktionen
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to a variety of substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Radical Reactions: Due to the strained nature of the bicyclo[1.1.1]pentane core, radical reactions are also feasible and can lead to the formation of various functionalized derivatives.
Common reagents used in these reactions include lithium 4,4′-di-tert-butylbiphenylide (LiDBB) for reduction and various electrophiles for substitution . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Materials Science: Bicyclo[1.1.1]pentane derivatives are used as molecular rods, rotors, and supramolecular linker units in materials science.
Biological Research: The compound can be used to study the effects of three-dimensional scaffolds on biological activity and metabolic stability.
Industrial Applications: The compound’s stability and unique properties make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds:
Bicyclo[1.1.1]pentane Derivatives: Other derivatives include 1,3-disubstituted bicyclo[1.1.1]pentanes, which also offer unique three-dimensional structures and enhanced properties.
Cubanes and Higher Bicycloalkanes: These compounds share similar structural features but differ in their specific properties and applications.
Internal Alkynes and Tert-Butyl Groups: These groups can also serve as bioisosteres, but bicyclo[1.1.1]pentane derivatives often provide superior solubility and stability.
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c1-2-10-3-5-11(6-4-10)12-7-13(14,8-12)9-12/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHWFYUHXXXZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C23CC(C2)(C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-oxo-3H-benzo[f]chromen-2-yl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2815068.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2815069.png)
![(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B2815070.png)





![N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}benzamide](/img/structure/B2815077.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2815079.png)

![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2815082.png)

